molecular formula C14H8O2 B1198637 1,4-Phenanthrenedione CAS No. 569-15-3

1,4-Phenanthrenedione

Cat. No. B1198637
CAS RN: 569-15-3
M. Wt: 208.21 g/mol
InChI Key: POZPGRADIOPGIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,4-Phenanthrenedione derivatives involves various strategies, highlighting the compound's versatility. A notable method includes the Michael addition of 4H-Cyclopenta[def]phenanthrene to 9,9'-bifluorenylidene, showcasing the compound's reactivity and the ability to form complex structures through relatively straightforward reactions (Kimura, Minabe, & Suzuki, 1979). Another approach involves photochemical cyclization techniques, offering a pathway to access this compound and its metabolites for further studies (Bae et al., 2007).

Molecular Structure Analysis

This compound's molecular structure is characterized by a significant degree of planarity and rigidity, contributing to its chemical stability and reactivity. X-ray crystallography studies reveal that substituents on the phenanthrene framework, such as methyl groups, can induce distortion, influencing the compound's physical and chemical properties (Lakshman et al., 2000).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including electrophilic substitution and Michael addition, demonstrating its reactivity. The presence of active methylene groups in its structure opens avenues for reactions at these sites, leading to a broad range of derivatives with potential applications in different fields (Minaba & Suzuki, 1986).

Physical Properties Analysis

The compound's physical properties, such as melting and boiling points, solubility, and crystalline structure, are closely related to its molecular geometry. The introduction of substituents on the phenanthrene core can significantly alter these properties, affecting its behavior in chemical processes and applications.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity towards various reagents, stability under different conditions, and potential for forming diverse derivatives, are crucial for its applications in synthetic chemistry. Its interactions with metals, as seen in coordination compounds, further exemplify its versatility and potential as a building block for complex molecules (Liu et al., 2011).

Scientific Research Applications

  • Synthesis of Tanshinone I : 1,4-Phenanthrenedione was used as an intermediate in the novel total synthesis of tanshinone I via the Diels-Alder reaction, which provides an efficient method for its synthesis in just three steps (Wu et al., 2017).

  • Environmental Chemistry Applications : The derivatives of this compound, such as 4H-Cyclopenta [def] phenanthrene, have been studied for their mutagenic activity, indicating their relevance in environmental chemistry (Minaba & Suzuki, 1986).

  • Biodegradation by Soil Bacteria : A study demonstrated the transformation of 9,10-phenanthrenedione by a soil bacterium from the genus Sphingobium, shedding light on potential biotransformation pathways of this compound in the environment (Kanaly & Hamamura, 2013).

  • Chemosensing Applications : 1,10-Phenanthroline derivatives, a structurally related compound, have been developed as chemosensors for cations and anions, highlighting the potential of phenanthrenedione derivatives in sensing applications (Alreja & Kaur, 2016).

  • Microbial Degradation Studies : Research on microbial degradation of 9,10-Phenanthrenedione by Pseudomonas sp. strain PD1 revealed its potential use in bioremediation of polycyclic aromatic hydrocarbon-contaminated soils (Koch et al., 1996).

  • In vitro Anti-Tumour Effects : The anti-cancer chemotherapeutic potential of 1,10-phenanthroline-5,6-dione and its metal complexes has been investigated, showing promise as effective anti-cancer therapies (Deegan et al., 2006).

  • DNA Binding and Anti-Inflammatory Effects : Studies on Re(I) tricarbonyl complex of 1,10-phenanthroline-5,6-dione revealed its DNA binding properties and potential anti-inflammatory and anti-coagulant effects, contributing to its medicinal applications (Kaplanis et al., 2014).

Safety and Hazards

1,4-Phenanthrenedione is cytotoxic . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It is harmful if swallowed .

Future Directions

While there is limited information on the future directions of 1,4-Phenanthrenedione, related compounds such as tanshinone I have been identified as potential targets for the development of more effective anticancer drugs . This suggests that this compound and its derivatives could also have potential applications in drug development .

Mechanism of Action

Target of Action

1,4-Phenanthrenedione primarily targets cellular enzymes involved in redox reactions, particularly those in the electron transport chain. It is known to interact with NAD(P)H:quinone oxidoreductase (NQO1), an enzyme that plays a crucial role in cellular defense against oxidative stress .

Mode of Action

this compound undergoes redox cycling within cells. It accepts electrons from NAD(P)H via NQO1, converting to its reduced form. This reduced form can then transfer electrons to molecular oxygen, generating reactive oxygen species (ROS). The continuous cycling between oxidized and reduced states leads to the accumulation of ROS, which can induce oxidative stress and damage cellular components .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. The generation of ROS can activate various signaling cascades, including the MAPK pathway, which can lead to apoptosis or cell death. Additionally, the oxidative stress can affect mitochondrial function, leading to the release of cytochrome c and activation of the intrinsic apoptotic pathway .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into cells where it undergoes redox cycling. The compound is metabolized primarily in the liver, where it can be conjugated to more water-soluble forms for excretion. Its bioavailability is influenced by its ability to penetrate cellular membranes and its rate of metabolism .

Result of Action

At the molecular level, the action of this compound results in the generation of ROS, leading to oxidative damage to DNA, proteins, and lipids. At the cellular level, this oxidative stress can trigger apoptosis or necrosis, depending on the extent of the damage and the cell’s ability to counteract the stress .

Action Environment

Environmental factors such as pH, temperature, and the presence of other redox-active compounds can influence the efficacy and stability of this compound. For instance, higher temperatures can increase the rate of redox cycling, while acidic conditions can enhance the generation of ROS. Additionally, the presence of antioxidants can mitigate the oxidative stress induced by this compound .

: Information synthesized from various sources on the mechanism of action of phenanthrene-1,4-dione.

properties

IUPAC Name

phenanthrene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZPGRADIOPGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205431
Record name 1,4-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

569-15-3
Record name 1,4-Phenanthrenequinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Phenanthrenequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Phenanthrenedione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Phenanthrenequinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-PHENANTHRENEQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IU5XP36K84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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